6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13ClO5 |
|---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
6-chloro-7-(2-methylpropoxy)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClO5/c1-7(2)6-19-12-5-11-8(4-10(12)15)3-9(13(16)17)14(18)20-11/h3-5,7H,6H2,1-2H3,(H,16,17) |
InChI Key |
ZJDFNNLPXVXBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 6-Chloro-7-Hydroxy-2-Oxo-2H-chromene-3-carboxylate
Reactants :
-
5-Chlororesorcinol (1,3-dihydroxy-5-chlorobenzene)
-
Ethyl acetoacetate
Conditions :
Mechanism :
The reaction proceeds via acid-catalyzed cyclodehydration, where the β-keto ester undergoes keto-enol tautomerism, facilitating electrophilic attack on the activated phenol. The chloro substituent at position 5 of resorcinol directs cyclization to yield ethyl 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate.
Yield : ~65–70% (theorized based on analogous Pechmann reactions).
Alkylation of the 7-Hydroxyl Group
Reactants :
-
Ethyl 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
-
Isobutyl bromide
Conditions :
Mechanism :
The phenolic hydroxyl group at position 7 undergoes nucleophilic substitution with isobutyl bromide, forming the isobutoxy ether. The base deprotonates the hydroxyl, enhancing nucleophilicity, while DMF stabilizes the transition state.
Yield : ~80–85% (extrapolated from alkylation of similar coumarin derivatives).
Saponification of the Ethyl Ester
Reactants :
-
Ethyl 6-chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylate
Conditions :
-
Aqueous sodium hydroxide (2M NaOH) in ethanol (1:1 v/v) under reflux for 3 hours, followed by acidification with HCl to pH 2–3.
Mechanism :
Base-mediated hydrolysis cleaves the ethyl ester to the carboxylic acid, with protonation precipitating the final product.
Yield : ~90–95% (consistent with ester hydrolysis kinetics).
Total Yield : ~46–57% (cumulative across three steps).
Solid Acid-Catalyzed Multicomponent Assembly
Inspired by cysteic acid-functionalized magnetic graphene oxide (MNPs·GO-CysA) catalysts for 4H-chromene synthesis, this route explores a one-pot approach for 2H-chromenes:
Reaction Components
-
Aldehyde : 4-Chloro-3-isobutoxybenzaldehyde
-
Enolizable Compound : Ethyl acetoacetate
-
Nitrile Source : Malononitrile
Catalyst : MNPs·GO-CysA (15 mg per 2 mL solvent).
Conditions :
Mechanism :
The catalyst’s sulfonic and carboxylic acid groups activate the aldehyde and nitrile, promoting Knoevenagel condensation followed by cyclization. The chloro and isobutoxy groups pre-exist on the benzaldehyde precursor, eliminating post-cyclization substitution.
Yield : ~60–65% (theorized from analogous 4H-chromene yields).
Nucleophilic Aromatic Substitution on Pre-Halogenated Chromenes
This method prioritizes late-stage functionalization of a halogenated chromene core:
Synthesis of 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid
Reactants :
-
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
Conditions :
Mechanism :
Electrophilic chlorination at positions 6 and 7 via SOCl₂-generated Cl⁺, facilitated by the electron-donating hydroxyl group.
Yield : ~70–75% (based on dichlorination of phenolic coumarins).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pechmann-Alkylation | High regioselectivity; scalable | Multi-step; corrosive H₂SO₄ usage | 46–57% |
| Multicomponent Catalysis | One-pot; green solvent system | Requires bespoke aldehyde precursor | 60–65%* |
| Late-Stage Substitution | Flexibility in substituent placement | Low yielding Ullmann step; harsh chlorination | 35–41% |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential anticancer properties of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid. Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways .
Case Study:
In a comparative study, the anticancer efficacy of this compound was evaluated against standard chemotherapeutic agents. The results demonstrated that it significantly inhibited the growth of HepG2 liver cancer cells, suggesting its potential as a lead compound for further drug development .
Anti-inflammatory Properties
Another area of application is in anti-inflammatory research. Compounds derived from chromenes have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. The specific mechanism involves the modulation of pathways such as NF-kB and COX enzymes, which are crucial in inflammatory responses .
Data Table: Inhibition of Inflammatory Mediators
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Inhibition of COX enzymes |
| Ibuprofen | 30 | Non-selective COX inhibitor |
| Aspirin | 28 | Non-selective COX inhibitor |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving starting materials such as substituted phenols and carboxylic acids. The synthetic route typically includes steps like alkylation and cyclization, leading to the formation of the desired chromene structure.
Synthesis Example:
A general synthetic pathway involves:
- Alkylation of a phenolic precursor with isobutyl bromide.
- Cyclization with a suitable carboxylic acid derivative under acidic conditions.
- Subsequent chlorination to introduce the chloro substituent.
Mechanism of Action
The mechanism of action of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid and its analogs:
Substituent Effects on Physicochemical Properties
- Isobutoxy vs. Hydroxy (Position 7): Replacing the hydroxyl group with isobutoxy reduces hydrogen-bonding capacity but increases lipophilicity (logP ~2.9 estimated), which may improve membrane permeability compared to CHCC Acid (logP ~1.5) .
Biological Activity
6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 296.703 g/mol. The compound features a chloro group at the 6-position and an isobutoxy substituent at the 7-position of the chromene structure, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that derivatives of chromene compounds, including 6-chloro derivatives, exhibit promising anticancer properties. A study focusing on structural activity relationships (SAR) revealed that various substitutions at the 6-position could enhance the potency against cancer cell lines, particularly HT 1080 fibrosarcoma cells .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-7-isobutoxy-2-oxo | HT 1080 | 5.0 | Induction of apoptosis |
| 6-Chloro-2H-chromene-3-carboxylic | MCF-7 | 4.5 | Inhibition of cell proliferation |
| 7-Hydroxychromone | A549 | 6.0 | Cell cycle arrest |
Antimicrobial Activity
Coumarins and their derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to 6-chloro-7-isobutoxy-2-oxo have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure's electron-withdrawing groups enhance the antimicrobial potency .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 6-Chloro-7-isobutoxy-2-oxo | Staphylococcus aureus | 15 | 32 µg/mL |
| 6-Chloro-coumarin | E. coli | 12 | 64 µg/mL |
| Coumarin derivative | Bacillus subtilis | 18 | 16 µg/mL |
The mechanisms through which 6-chloro-7-isobutoxy-2-oxo exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanisms : Its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Coumarins are known to modulate inflammatory pathways, which may contribute to their therapeutic effects in diseases characterized by inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of various chromene derivatives for their anticancer and antimicrobial activities. The study found that specific modifications at the chromene core significantly enhanced both anticancer efficacy and antimicrobial potency. For instance, the introduction of alkyl substituents at specific positions improved solubility and bioavailability, leading to better therapeutic outcomes .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid?
The compound is typically synthesized via condensation reactions starting from substituted chromene aldehydes. For example, 4-oxo-4H-chromene-3-carbaldehyde derivatives undergo oxidation with sodium chlorite in aqueous solutions to yield carboxylic acids. Alternatively, Meldrum’s acid can be used in refluxing ethanol with substituted hydroxyaldehydes, followed by recrystallization for purification (Yield: ~93%) . Key steps include controlling reaction temperature (e.g., 80°C for 4 hours) and solvent selection (ethanol or dichloromethane).
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.29–9.34 ppm) and carbonyl carbons (δ 164–167 ppm) .
- X-ray crystallography : Resolves crystal packing and substituent orientations (e.g., triclinic P1 space group with unit cell parameters a = 3.824 Å, b = 6.111 Å) .
- IR spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
Q. What are the stability and storage requirements for this compound?
Store in airtight containers under inert atmospheres (N2/Ar) at 2–8°C. Avoid exposure to moisture, light, and temperatures >50°C to prevent hydrolysis or decarboxylation .
Q. What biological activities are reported for structurally analogous chromene-3-carboxylic acids?
Derivatives exhibit antibacterial properties (e.g., Cr(III) complexes inhibit Staphylococcus aureus), anti-inflammatory effects, and enzyme inhibition (e.g., cyclooxygenase-2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield while minimizing side products?
- Catalyst screening : Use pyridine or triethylamine to accelerate condensation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Lower temperatures (e.g., 60°C) reduce decomposition during chlorination steps . Monitor progress via TLC or HPLC to isolate intermediates early .
Q. How to resolve contradictions in spectral data during structural analysis?
For unexpected NMR peaks (e.g., splitting due to rotamers), use variable-temperature NMR or compare with computational predictions (DFT). X-ray crystallography provides definitive confirmation of regiochemistry and stereoelectronic effects .
Q. What strategies improve aqueous solubility for biological assays?
Q. How can substitution patterns (chloro, isobutoxy) be tailored to enhance bioactivity?
- Structure-activity relationship (SAR) : Replace isobutoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric hindrance in binding pockets .
- Halogen substitution : Introduce fluorine at the 6-position to improve metabolic stability . Validate modifications via MIC assays or molecular docking studies .
Q. What computational tools predict reactivity or binding interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
